1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride
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Overview
Description
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylpyridinium moiety, and a prop-2-en-1-one linkage
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Synthesis of the Methylpyridinium Intermediate: This step involves the alkylation of pyridine to introduce the methyl group at the 3-position.
Coupling Reaction: The chlorophenyl and methylpyridinium intermediates are coupled through a condensation reaction to form the prop-2-en-1-one linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one bromide
- 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one iodide
Uniqueness
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClNO.ClH/c1-12-3-2-9-17(11-12)10-8-15(18)13-4-6-14(16)7-5-13;/h2-11H,1H3;1H/q+1;/p-1/b10-8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQSMWBHJWEKPN-VRTOBVRTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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